molecular formula C5H3F5N2O B2751766 3-(pentafluoroethyl)-1H-pyrazol-5-ol CAS No. 173468-46-7

3-(pentafluoroethyl)-1H-pyrazol-5-ol

Cat. No.: B2751766
CAS No.: 173468-46-7
M. Wt: 202.084
InChI Key: ZDLSKOYLEDXHJD-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)-1H-pyrazol-5-ol (CAS 173468-46-7, Molecular Formula: C 5 H 3 F 5 N 2 O) is a fluorinated pyrazole derivative valued in organic and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those of pharmaceutical interest . The core pyrazol-5-ol structure is a recognized pharmacophore, with derivatives demonstrating a range of biological activities . This compound's primary research value lies in its application as a precursor in the development of novel therapeutic agents. Pyrazole and pyrazol-5-ol derivatives are frequently investigated for their anticancer properties; related compounds have shown promising antiproliferative activity against various human cancer cell lines, including breast cancer cells, in preclinical studies . Furthermore, molecular docking studies suggest that similar pyrazol-5-ol structures exhibit high binding affinity to viral proteases, indicating potential for antiviral research , such as against the COVID-19 main protease (M pro ) . The pentafluoroethyl group is a key structural feature, as the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, thereby influencing its biological activity and optimizing pharmacokinetic profiles in drug discovery efforts. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSKOYLEDXHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Pentafluoroethyl 1h Pyrazol 5 Ol

Tautomeric Forms and Their Influence on Reactivity of Pyrazol-5-ols

Pyrazol-5-ols, including 3-(pentafluoroethyl)-1H-pyrazol-5-ol, can exist in several tautomeric forms due to proton mobility. The primary equilibrium for pyrazol-5-ols is between the OH-form (A, 1H-pyrazol-5-ol), the NH-form (B, 1,2-dihydro-3H-pyrazol-3-one), and the CH-form (C, 2,4-dihydro-3H-pyrazol-3-one). The position of this equilibrium is significantly influenced by the nature of the substituents on the pyrazole (B372694) ring and the solvent. mdpi.comnih.govresearchgate.net

For this compound, the powerful electron-withdrawing nature of the pentafluoroethyl (C2F5) group at the C3 position is expected to have a profound effect on the tautomeric distribution. Electron-withdrawing groups tend to increase the acidity of the N-H proton, potentially favoring the OH-form in the gas phase and in non-polar solvents. nih.gov Computational studies on similar 3-(trifluoromethyl)-1H-pyrazol-5-ol have shown that the OH-form is indeed the most stable tautomer. researchgate.net In solution, the tautomeric equilibrium is also sensitive to the solvent's polarity and its ability to form hydrogen bonds. nih.gov In nonpolar solvents, pyrazol-5-ols can form dimers stabilized by intermolecular hydrogen bonds, often favoring the OH form. mdpi.com In contrast, polar solvents can stabilize different tautomers through specific interactions. mdpi.com

The predominant tautomeric form has a direct impact on the compound's reactivity. The OH-form presents a nucleophilic oxygen atom, while the NH-form has a more nucleophilic nitrogen at the N1 position and an electrophilic carbonyl carbon. The CH-form offers a reactive methylene (B1212753) group at the C4 position. Therefore, understanding the tautomeric equilibrium is crucial for predicting the outcome of derivatization reactions.

Tautomeric forms of this compound.

Derivatization and Functionalization Reactions of the Pyrazolol Core

The pyrazolol core of this compound offers multiple sites for functionalization, including the two nitrogen atoms, the oxygen atom, and the C4 carbon of the pyrazole ring.

Reactions at the Nitrogen Atoms (N-alkylation, N-acylation)

N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic effects of the substituents, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.org For pyrazoles with an electron-withdrawing group at C3, such as the pentafluoroethyl group, N-alkylation often preferentially occurs at the N1 position due to steric hindrance at the N2 position, which is adjacent to the bulky substituent. beilstein-journals.org

N-acylation of pyrazol-5-ols can be a competitive process with O-acylation. The outcome depends on the reaction conditions. Generally, N-acylation is favored under conditions that promote the NH-tautomer. differencebetween.com The presence of the electron-withdrawing C2F5 group decreases the nucleophilicity of the adjacent N2 atom, making N1 the more likely site for acylation.

Reactions at the Oxygen Atom (O-alkylation, O-acylation)

O-alkylation of pyrazol-5-ols provides access to 5-alkoxypyrazoles. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The competition with N-alkylation is a key consideration. Conditions that favor the OH-tautomer and the formation of the phenoxide-like anion will promote O-alkylation. researchgate.net

O-acylation is a common reaction for pyrazol-5-ols and is often in competition with N-acylation and C-acylation. differencebetween.com The use of specific catalysts and reaction conditions can favor O-acylation over other possibilities. For instance, in some cases, if the pyrazolone (B3327878) is not converted to its corresponding salt before the addition of the acylating agent, O-acylation can be the main or even the sole reaction product. rsc.org

Electrophilic Substitution and Modification of the Pyrazole Ring (e.g., C-acylation)

The C4 position of the pyrazole ring in pyrazol-5-ones is nucleophilic and susceptible to electrophilic substitution reactions, such as C-acylation. This reaction is a type of Friedel-Crafts acylation and typically requires a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich C4 position of the pyrazolone tautomer. rsc.org For this compound, the C4 position is activated by the adjacent electron-donating character of the enol or enamine-like system within the different tautomers, making it a prime target for electrophiles.

Reactivity of the Pentafluoroethyl Moiety within the Pyrazolol Structure

The pentafluoroethyl group (C2F5) is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It enhances the acidity of the N-H and O-H protons, making deprotonation easier. The C2F5 group is generally considered to be chemically robust and does not typically participate in reactions under standard synthetic conditions. However, under forcing conditions or with specific reagents, reactions involving the perfluoroalkyl chain can occur, although this is not common for pyrazole systems. Nucleophilic attack on the carbon atoms of the pentafluoroethyl group is difficult due to the high strength of the C-F bonds and the steric shielding by the fluorine atoms.

Reaction Mechanism Studies and Kinetic Analysis

Kinetic studies on the acylation of other pyrazolone systems have been performed. For example, the acylative kinetic resolution of tertiary pyrazolone alcohols has been investigated, with computational DFT analysis suggesting that enantiodiscrimination arises from specific interactions between the substrate and the catalyst. d-nb.info Such studies highlight the complexity of reactions involving the pyrazolone scaffold and the importance of subtle stereoelectronic effects.

The tautomerism of pyrazol-5-ols is a dynamic equilibrium, and the rate of interconversion between tautomers can influence which tautomer is the reactive species in a particular transformation. nih.gov Kinetic versus thermodynamic control can also play a crucial role in determining the product distribution in derivatization reactions. researchgate.net For instance, in the methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, the reaction conditions can be tuned to favor either N-methylation (kinetic product) or O-methylation (thermodynamic product). researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of fluorinated pyrazolols in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous data on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The presence of hydrogen, carbon, and fluorine nuclei makes ¹H, ¹³C, and ¹⁹F NMR spectroscopy indispensable for characterizing 3-(pentafluoroethyl)-1H-pyrazol-5-ol.

¹H NMR: The proton NMR spectrum provides information on the non-fluorinated parts of the molecule. Key signals include a resonance for the vinyl proton on the pyrazole (B372694) ring and broader signals corresponding to the exchangeable protons of the N-H and O-H groups. The exact chemical shifts are influenced by the solvent and tautomeric equilibrium.

¹³C NMR: The ¹³C NMR spectrum reveals all carbon environments. The signals for the carbons in the pentafluoroethyl group (-CF₂- and -CF₃) are split into complex multiplets due to strong one-bond and two-bond couplings with fluorine (¹JCF, ²JCF). Similarly, the pyrazole ring carbons exhibit smaller C-F couplings. Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex; however, simultaneous proton and fluorine decoupling can simplify these spectra to show single peaks for each carbon environment. magritek.comjeolusa.com

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative for fluorinated compounds. nih.govbiophysics.org For the 3-(pentafluoroethyl) group, the spectrum is expected to show two distinct signals: a triplet for the -CF₃ group coupled to the adjacent -CF₂- group, and a quartet for the -CF₂- group coupled to the -CF₃ group. The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and structure of the fluoroalkyl substituent. biophysics.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueGroupExpected Chemical Shift (δ)Expected Multiplicity & Coupling (J)
¹H NMRC4-H~5.5-6.5 ppmSinglet (s)
N1-H / O-HVariable, broadBroad singlet (br s)
¹³C NMRC5 (C-OH)~155-165 ppmMultiplet due to long-range JCF
C3 (C-CF₂CF₃)~145-155 ppmTriplet of quartets (tq) due to JCF
C4~90-100 ppmMultiplet due to long-range JCF
-CF₂CF₃~110-125 ppmComplex multiplets due to ¹JCF and ²JCF
¹⁹F NMR-CF₂-~ -110 to -125 ppmQuartet (q), ³JFF ≈ 5-15 Hz
-CF₃~ -80 to -90 ppmTriplet (t), ³JFF ≈ 5-15 Hz

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would primarily be used to confirm the absence of coupling for the isolated C4-H proton, though it can reveal long-range couplings in some pyrazole systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, it would definitively link the proton signal at C4 to its corresponding carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to O-H and N-H stretching vibrations, indicative of hydrogen bonding in the solid state. Strong absorptions between 1650-1550 cm⁻¹ can be attributed to C=O, C=N, and C=C stretching vibrations of the pyrazolone (B3327878) tautomer. The most distinct feature would be very strong, sharp bands in the 1300-1100 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations from the pentafluoroethyl group. frontiersin.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-F vibrations of the pentafluoroethyl group are also expected to be prominent in the Raman spectrum. researchgate.netresearchgate.net Raman can be particularly useful for studying samples in aqueous media and for analyzing solid-state polymorphism.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
O-H / N-H stretchIR3400 - 3200Broad, Strong
C-H stretch (aromatic)IR, Raman3150 - 3050Medium
C=O stretch (in pyrazolone form)IR, Raman1650 - 1600Strong
C=N / C=C stretch (ring)IR, Raman1600 - 1500Medium-Strong
C-F stretchIR1300 - 1100Very Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound with high precision and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound by measuring its exact mass. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern is expected to be dominated by the loss of the stable pentafluoroethyl radical (•C₂F₅) or trifluoromethyl radical (•CF₃). Other characteristic fragmentation pathways for pyrazole rings, such as the cleavage of the N-N bond and subsequent ring fragmentation, would also be observed, helping to confirm the core structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Pyrazolol Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net For pyrazolol derivatives, this technique is particularly valuable for several reasons:

Tautomerism: It can unambiguously identify which tautomer (e.g., OH-pyrazole, CH-pyrazolone, or NH-pyrazolone) exists in the crystal lattice. acs.org

Bond Lengths and Angles: It provides precise measurements of all bond lengths and angles, confirming the geometry of the pyrazole ring and the conformation of the pentafluoroethyl group. spast.orgnih.gov

Intermolecular Interactions: It reveals how molecules pack in the crystal, detailing the network of intermolecular interactions, such as N-H···O or O-H···N hydrogen bonds, which are common in pyrazolol structures. rsc.orgnsf.gov These interactions are crucial for understanding the physical properties of the solid material.

Studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the power of combining X-ray diffraction with NMR spectroscopy for complete structural elucidation. mdpi.comnih.gov

Other Advanced Analytical Techniques in Pyrazolol Research

Beyond the core techniques, other specialized methods can provide further insights into the properties of fluorinated pyrazolols.

Hirshfeld Surface Analysis: Often used in conjunction with X-ray crystallography data, this computational technique maps intermolecular contacts in a crystal, providing quantitative insights into the nature and importance of interactions like hydrogen bonding and other close contacts. mdpi.commdpi.com

Chiral Chromatography/NMR: While this compound itself is achiral, derivatives could be chiral. For such compounds, techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase or NMR spectroscopy with chiral solvating agents would be essential for separating and analyzing enantiomers. mdpi.com Anisotropic ¹⁹F NMR has proven to be a powerful method for the enantiomeric analysis of fluorinated chiral molecules. rsc.orgresearchgate.net

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are often used to complement experimental data. DFT can predict NMR chemical shifts, vibrational frequencies, and geometric parameters, which can be compared with experimental results to validate structural assignments. acs.orgnih.govnih.gov

Theoretical and Computational Investigations of 3 Pentafluoroethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at an electronic level. For 3-(pentafluoroethyl)-1H-pyrazol-5-ol, these methods provide a detailed picture of electron distribution, orbital energies, and molecular reactivity, which are governed by the interplay between the pyrazol-5-ol core and the strongly electron-withdrawing pentafluoroethyl substituent. Such computational studies on related polynitrogen fused tetracyclic systems have proven effective in determining their properties. superfri.orgsuperfri.org

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the context of pyrazolol derivatives, DFT methods are frequently employed to elucidate structural and electronic properties. nih.gov

For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization to find the most stable molecular structure. nih.gov These calculations provide key insights into bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to compute essential electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitation properties and its propensity to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the spatial distribution of charge, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. nih.gov The presence of the C2F5 group is expected to create a significant electron-deficient region, influencing intermolecular interactions.

While DFT is widely used, other quantum chemical methods also play important roles. Ab initio methods, which are based on first principles without empirical parameterization, can offer very high accuracy, especially for smaller molecules. researchgate.net High-level ab initio techniques can serve as a benchmark for results obtained from other methods. researchgate.net However, their computational intensity often limits their application to larger systems. libretexts.org

On the other hand, semi-empirical methods provide a faster, albeit less accurate, alternative. libretexts.org These methods use parameters derived from experimental data to simplify calculations, making them suitable for rapid screening of large molecules or for preliminary geometry optimizations before employing more rigorous methods. researchgate.net For pyrazole (B372694) derivatives, semi-empirical calculations can offer initial insights into molecular properties and conformational preferences.

Conformational Analysis and Tautomerism Studies

Pyrazol-5-ol systems are well-known for their ability to exist in different tautomeric forms. This phenomenon is critical as the predominant tautomer can exhibit different chemical reactivity and biological activity. For this compound, three principal tautomers are possible: the hydroxyl form (OH-form), the amino or imino form (NH-form), and the methylene (B1212753) form (CH-form). researchgate.net

Computational chemistry is a powerful tool for investigating this tautomeric equilibrium. nih.gov By calculating the relative energies of each tautomer, researchers can predict their relative populations at equilibrium. These calculations can be performed in the gas phase to understand intrinsic stability and in various solvents using solvation models to simulate environmental effects. nih.gov The stability of each tautomer is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents. The potent electron-withdrawing effect of the pentafluoroethyl group is expected to significantly impact the acidity of the N-H and O-H protons, thereby influencing the position of the tautomeric equilibrium compared to non-fluorinated analogs. nih.gov

Conformational analysis is also performed to identify the most stable arrangement of the molecule's atoms, particularly the orientation of the pentafluoroethyl group relative to the pyrazole ring. iu.edu.sa

Prediction of Spectroscopic Data through Computational Approaches

Computational methods are routinely used to predict various spectroscopic properties, which serve as a vital link between theoretical models and experimental reality. For this compound, predicted spectra can aid in the structural confirmation of synthesized samples and help identify the dominant tautomer in different environments.

DFT calculations can accurately predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. nih.govuniatlantico.edu.co These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H, ¹³C, and ¹⁹F, are also predictable using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated NMR shifts with experimental data is a powerful method for structural elucidation. mdpi.com For a molecule with multiple tautomeric forms, calculating the NMR spectra for each tautomer and comparing them to the experimental spectrum can help determine which form is present in solution. mdpi.com

Computational Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides a way to map out potential reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally. acs.org

For this compound, computational studies can elucidate its formation, typically through a [3+2] cycloaddition reaction. nih.gov These reactions involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an equivalent precursor bearing a pentafluoroethyl group. DFT calculations can model the reaction coordinate, determine the energies of reactants, intermediates, transition states, and products, and explain the regioselectivity of the cyclization process. This allows for the optimization of reaction conditions and the prediction of potential side products.

Structure-Property Relationship Studies in Fluorinated Pyrazolols

The strategic incorporation of fluorine is a common strategy in drug design to modulate a compound's physicochemical properties. researchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. nih.gov

For fluorinated pyrazolols like this compound, computational chemistry provides the necessary molecular descriptors for QSPR models. These descriptors can include electronic properties (dipole moment, orbital energies), steric properties (molecular volume, surface area), and transport properties (calculated lipophilicity, polarizability). By analyzing these descriptors, researchers can establish relationships between the molecular structure and key properties such as acidity (pKa), solubility, and membrane permeability. nih.govnih.gov Understanding these relationships is crucial for rationally designing new fluorinated pyrazole derivatives with desired characteristics for specific applications. mdpi.com

Applications and Research Utility of 3 Pentafluoroethyl 1h Pyrazol 5 Ol in Diverse Scientific Fields

Role as a Key Building Block and Intermediate in Organic Synthesis

Fluorinated pyrazoles have gained substantial popularity in organic synthesis, medicinal chemistry, and agrochemistry. acs.orgnih.gov As a bifunctional molecule, 3-(pentafluoroethyl)-1H-pyrazol-5-ol possesses multiple reactive sites, making it a valuable precursor for a wide range of chemical transformations and the construction of more complex molecular architectures. The pyrazole (B372694) ring itself can undergo substitution reactions, while the hydroxyl group and the active methylene (B1212753) group (in its pyrazolone (B3327878) tautomeric form) offer additional handles for functionalization.

The pyrazole nucleus is a foundational element for the synthesis of more elaborate heterocyclic systems, particularly fused-ring structures with significant biological activity. nih.govnih.govmdpi.com Compounds like 3(5)-aminopyrazoles are frequently used as starting materials for preparing condensed heterocycles such as pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the pyrazol-5-ol moiety in this compound can be leveraged for cyclocondensation reactions.

Research on related fluoroalkyl pyrazoles demonstrates their utility in building complex structures. For instance, fluorinated β-ketoesters and β-ketonitriles react with hydrazines to form fluorinated pyrazoles, which can serve as intermediates for further elaboration. acs.org The reaction of perfluoroalkylated 1,3-dicarbonyl compounds or the [3+2] cycloaddition of fluorinated components with diazo compounds are established methods for creating the initial fluorinated pyrazole ring. nih.govresearchgate.net Once formed, the this compound can react with various binucleophiles to construct fused heterocyclic systems. For example, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyranopyrazoles. This reactivity is analogous to the synthesis of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles from the reaction of pyrazolones with (trifluoromethyl)alkenes. researchgate.net The presence of the pentafluoroethyl group is expected to influence the regioselectivity and reactivity of these cyclization reactions.

Pyrazole derivatives have long been employed as ligands in coordination chemistry due to their ability to coordinate with a wide variety of metal ions through their nitrogen atoms. researchgate.netresearchgate.net They can act as neutral monodentate ligands or, upon deprotonation, as mono-anionic linkers, forming stable complexes with diverse topologies. researchgate.net The introduction of fluoroalkyl groups like pentafluoroethyl onto the pyrazole scaffold can significantly impact the electronic properties of the ligand, enhancing the stability and modifying the catalytic or physical properties of the resulting metal complexes.

This utility extends to the design of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The properties of MOFs are highly dependent on the structure of the organic linker. researchgate.net Fluorination of these linkers is a recognized strategy for tuning the properties of MOFs for specific applications. rsc.org The incorporation of fluorine can increase the affinity for molecules like CO2, enhance hydrophobicity leading to better moisture stability, and modify pore size and geometry. rsc.orgresearchgate.net

While direct use of this compound in MOFs is not yet widely documented, related fluorinated pyrazole-based ligands have been successfully used. For example, MOFs constructed with pyrazole-dicarboxylate linkers have shown exceptional and selective capture of formaldehyde. researchgate.net A tritopic pyrazole-based ligand has been used to synthesize novel arsenic-coordination materials with unusual "pinwheel"-shaped pores. digitellinc.com The presence of a C2F5 group in a pyrazole-based linker could lead to novel MOF structures with unique gas sorption and separation capabilities due to the specific steric and electronic effects of the perfluoroalkyl chain. rsc.orgresearchgate.net

Contributions to Agrochemical Research as a Scaffold for Design

The pyrazole scaffold is a highly privileged structure in the agrochemical industry, forming the core of numerous commercially successful herbicides, fungicides, and insecticides. numberanalytics.comnih.gov The versatility of the pyrazole ring allows for fine-tuning of biological activity through substitution at various positions. The incorporation of fluoroalkyl groups is a common strategy in modern pesticide design to enhance efficacy, metabolic stability, and lipophilicity. acs.org

Derivatives of 5-hydroxypyrazole are particularly important as herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This inhibition disrupts carotenoid biosynthesis in plants, leading to bleaching symptoms and plant death. nih.gov Pyrasulfotole, a commercial herbicide, is a prominent example of a pesticide built upon a 5-hydroxy-1,3-dimethylpyrazole core.

Below is a table of representative commercial agrochemicals that feature a fluoroalkyl-substituted pyrazole scaffold, illustrating the importance of this structural combination.

Compound NameAgrochemical TypeFluoroalkyl GroupMode of Action
PyrasulfotoleHerbicide-CF3HPPD inhibitor
FluxapyroxadFungicide-CF3, -CHF2SDHI (Complex II inhibitor) rsc.org
FipronilInsecticide-CF3GABA-gated chloride channel blocker nih.gov
TolfenpyradInsecticide, Acaricide-Mitochondrial electron transport (Complex I) inhibitor pen2print.org
PyraclostrobinFungicide-QoI (Complex III inhibitor) rsc.org

Integration in Materials Science and Polymer Chemistry

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly valuable in materials science. acs.org Pyrazole-containing polymers and materials are also an active area of research, known for properties like thermal stability and optical activity. ias.ac.in The combination of a pyrazole ring and a pentafluoroethyl group in this compound suggests its potential as a monomer or functional additive for advanced materials.

As discussed in section 6.1.2, fluorinated linkers are crucial for developing functional MOFs. rsc.org The use of a linker derived from this compound could lead to the formation of highly stable F-MOFs. The pentafluoroethyl group, being more sterically demanding and hydrophobic than trifluoromethyl, would uniquely influence the framework's topology, pore environment, and guest-host interactions. These F-MOFs could exhibit enhanced performance in applications such as gas storage (e.g., for H2 or CH4), selective CO2 capture, and the separation of fluorinated gases. rsc.orgresearchgate.net The hydrophobicity conferred by the C2F5 groups could also lead to MOFs with high moisture stability, a critical requirement for many industrial applications. researchgate.net Research on MOFs built from fluorinated terphenylic ligands has demonstrated that such materials can possess high thermal stability (up to 500 °C) and significant gas sorption capacity. icmpp.ro

Pyrazole rings have been successfully incorporated into polymer backbones, particularly in polyamides, to create materials with high thermal stability and specific optical properties. ias.ac.in The synthesis of semi-linear pyrazole-containing polymers has yielded materials with molecular weights up to 24,000 g/mol that exhibit high thermal stability and sensitivity to specific anions, suggesting applications in chemical sensing. ias.ac.in

By functionalizing this compound to create a polymerizable monomer (e.g., by introducing vinyl or carboxylic acid groups), it could be incorporated into various polymer systems. The resulting fluorinated pyrazole-containing polymers would be expected to possess:

High Thermal Stability: A characteristic of both pyrazole-based and fluorinated polymers.

Chemical Inertness: The C-F bond's strength would enhance resistance to chemical degradation.

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

Unique Optical and Dielectric Properties: The high fluorine content can lower the refractive index and dielectric constant, which is desirable for optical and microelectronic applications.

These properties make such polymers potential candidates for high-performance coatings, advanced membranes for separation processes, and materials for optical and electronic devices.

Exploitation in Analytical Chemistry and Extraction Processes

The family of fluorinated acylpyrazolones, to which this compound belongs, are recognized for their significant utility as chelating agents in the solvent extraction of metal ions. This capability is crucial for the separation and preconcentration of various metals, a process fundamental to many analytical and industrial procedures.

The effectiveness of these compounds stems from their molecular structure. As β-diketones, they can exist in keto-enol tautomeric forms, allowing them to lose a proton and form stable, often colored, chelate complexes with metal ions. The presence of the highly electronegative pentafluoroethyl group (-C2F5) in this compound is expected to significantly influence its acidity and, consequently, its extraction capabilities.

Detailed Research Findings (Inferred)

Based on studies of analogous fluorinated pyrazolones, the introduction of a fluorinated substituent like the pentafluoroethyl group generally increases the acidity of the chelating agent. This enhanced acidity allows for the extraction of metal ions from more acidic aqueous solutions (i.e., at a lower pH) compared to non-fluorinated analogues. This is a considerable advantage in analytical chemistry as it can prevent the hydrolysis of metal ions at higher pH values, which would otherwise interfere with the extraction process.

The primary application of these compounds is in liquid-liquid extraction systems for the selective separation of metal ions. For instance, they are particularly effective in the separation of lanthanides and actinides, which often have very similar chemical properties, making their separation a significant challenge. The formation of stable metal-pyrazolone complexes facilitates their transfer from an aqueous phase to an immiscible organic solvent.

Furthermore, the efficiency of extraction can be dramatically improved through a phenomenon known as synergism. This involves using a combination of an acidic chelating agent, such as this compound, and a neutral donor ligand. The neutral ligand can displace residual water molecules from the metal's coordination sphere, forming a more hydrophobic adduct that is more readily extracted into the organic phase.

While specific experimental data for this compound is not available, the following tables represent the type of data that would be generated in such research, based on findings for similar compounds like 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP).

Hypothetical Data Tables

Below are illustrative data tables demonstrating the kind of research findings that would be expected for this compound. Note: This data is representative and not based on actual experimental results for this specific compound.

Table 1: Hypothetical Extraction Efficiency of Various Metal Ions with this compound
Metal IonpH of Aqueous PhaseExtraction Percentage (%)
Cu(II)3.598.2
Zn(II)4.095.5
Fe(III)2.599.1
Eu(III)3.097.8
Am(III)3.298.5
Table 2: Hypothetical Distribution Ratios (D) for Lanthanide Extraction
Lanthanide IonDistribution Ratio (log D)Separation Factor (β) from La(III)
La(III)1.50-
Eu(III)2.1544.7
Gd(III)2.3063.1
Lu(III)2.95281.8

In analytical chemistry, the formation of intensely colored metal complexes with pyrazolone derivatives is also exploited for the spectrophotometric determination of trace metal concentrations. The strong absorbance of these complexes allows for highly sensitive and selective quantitative analysis.

Future Directions and Emerging Research Avenues for 3 Pentafluoroethyl 1h Pyrazol 5 Ol Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, future research will increasingly focus on developing more sustainable and efficient routes to 3-(pentafluoroethyl)-1H-pyrazol-5-ol and its analogs. mdpi.comchim.it The goal is to improve yields, reduce reaction times, minimize waste, and use less hazardous reagents.

Key areas of exploration include:

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. mdpi.com This methodology can significantly reduce reaction times, from many hours to mere minutes, and allows for the safer handling of potentially hazardous intermediates. mdpi.com For fluorinated pyrazoles, flow chemistry could enable a safer, more efficient [2+3] cycloaddition of fluorinated diazoalkanes with alkynes. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly valued for their atom economy and efficiency. mdpi.commdpi.com Developing an MCR for this compound would be a significant advancement, streamlining its synthesis from simple precursors. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, along with catalyst-free or metal-free reaction conditions, is a growing trend. mdpi.comacs.org Research into ultrasound-assisted or microwave-assisted synthesis could also provide greener and more rapid alternatives to conventional heating methods. nih.gov These techniques align with the principles of green chemistry by reducing energy consumption and promoting safer reaction protocols. nih.gov

MethodologyKey AdvantagesPotential Application for this compound SynthesisReferences
Flow ChemistryEnhanced safety, scalability, reduced reaction times (hours to minutes), precise process control.Safer generation and reaction of fluorinated intermediates; rapid [2+3] cycloaddition reactions. mdpi.com
Multicomponent Reactions (MCRs)High atom and step economy, structural diversity from simple precursors, operational simplicity.One-pot synthesis from fluorinated enaminones, active methylene (B1212753) compounds, and hydrazine derivatives. mdpi.commdpi.com
Green Solvents/CatalysisReduced environmental impact, improved safety, potential for catalyst recycling.Performing cyclocondensation reactions in water or under catalyst-free conditions. acs.org
Microwave/Ultrasound-Assisted SynthesisDrastically reduced reaction times, improved yields, cleaner reactions.Acceleration of the reaction between a fluorinated β-ketoester and hydrazine hydrate (B1144303). nih.gov

Advanced Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. Future work will focus on selectively functionalizing the pyrazole ring to modulate its electronic, physical, and biological characteristics.

Potential derivatization strategies include:

N-Functionalization: The NH group of the pyrazole ring is a key site for derivatization. nih.gov Alkylation, arylation, or acylation at this position can significantly alter the compound's properties. For instance, introducing specific functional groups can enhance its utility as a ligand or a biologically active agent. nih.gov

C4-Position Substitution: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. Halogenation at this site can provide a handle for subsequent cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the introduction of various aryl or alkyl groups and the construction of more complex molecular architectures.

O-Functionalization: The hydroxyl group at the C5 position can be converted into ethers or esters, which can serve as important intermediates or lead to compounds with different pharmacological profiles.

Click Chemistry: The use of [3+2] cycloaddition reactions, a cornerstone of "click chemistry," with derivatized pyrazoles (e.g., those bearing alkyne or azide (B81097) handles) could open up avenues for creating complex conjugates and materials. researchgate.net

Reaction SiteType of ReactionPotential Outcome/ApplicationReferences
N1-Position (NH)Alkylation, Arylation, AcylationModulation of ligand properties, creation of new bioactive molecules, synthesis of fused heterocyclic systems. nih.govnih.gov
C4-PositionHalogenation followed by Cross-Coupling (e.g., Suzuki, Heck)Introduction of diverse substituents to build complex molecular scaffolds for drug discovery and materials science. researchgate.net
C5-Position (OH)Etherification, EsterificationCreation of prodrugs, modification of solubility and pharmacokinetic properties. nih.gov
Multiple SitesCyclocondensation, CycloadditionSynthesis of novel fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines) with unique electronic and biological properties. chim.itresearchgate.net

Development of Catalytic Systems Utilizing Pyrazolol Ligands

Protic N-unsubstituted pyrazoles are highly versatile ligands in coordination chemistry and homogeneous catalysis due to their proton-responsive nature. nih.govnih.gov The this compound molecule, with its combination of a proton-donating NH group and an oxygen donor atom, is an excellent candidate for a bidentate [N,O]-ligand.

Future research in this area will likely involve:

Coordination Chemistry: Synthesizing and characterizing transition metal complexes (e.g., with cobalt, copper, titanium, palladium, iridium) using this compound as a ligand. rsc.orgnih.govbohrium.com The strong electron-withdrawing effect of the C2F5 group is expected to influence the electronic properties of the metal center, potentially leading to novel catalytic activities.

Homogeneous Catalysis: Employing these newly developed metal-pyrazolol complexes as catalysts in a range of organic transformations. Pyrazole-based ligands have shown great promise in enhancing catalytic activity for reactions such as the ring-opening polymerization of lactide, the peroxidative oxidation of cyclohexane (B81311), and Heck coupling reactions. researchgate.netrsc.orgnih.govresearchgate.net The proton-responsive NH group can participate in metal-ligand cooperative catalysis, facilitating bond activation and cleavage. nih.gov

Asymmetric Catalysis: Developing chiral derivatives of this compound to serve as ligands in asymmetric catalysis, a critical area for the pharmaceutical and fine chemical industries.

Catalytic ApplicationMetal Center ExampleRole of Pyrazolol LigandReferences
Ring-Opening PolymerizationTitanium (Ti)Enhances catalytic activity and allows for the production of high molecular mass polymers. rsc.orgresearchgate.net
Oxidation ReactionsCobalt (Co), Copper (Cu)Acts as a precursor for catalytically active species in the oxidation of substrates like cyclohexane and catechol. nih.govbohrium.com
Cross-Coupling ReactionsPalladium (Pd)Forms stable and efficient catalytic systems for reactions like Heck coupling, even with less reactive aryl chlorides. researchgate.net
Proton-Relay CatalysisRuthenium (Ru), Iron (Fe)The protic NH group acts as an acid-base catalyst, facilitating proton transfer steps in reactions like hydrazine cleavage. nih.gov

Interdisciplinary Research with Emerging Technologies

The unique properties imparted by the pentafluoroethyl group make this compound a valuable building block for interdisciplinary applications, particularly at the intersection of chemistry, materials science, and biology.

Emerging research avenues include:

Materials Science: Fluorinated pyrazole derivatives have applications in advanced materials. For example, iridium(III) complexes with pyrazolyl-pyridine ancillary ligands have been used to create highly efficient organic light-emitting diodes (OLEDs). rsc.org The electronic properties of this compound could be exploited to design new phosphorescent materials for lighting and display technologies. rsc.org

Medicinal Chemistry and Chemical Biology: Fluorine incorporation is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comolemiss.edu Future research will involve synthesizing derivatives of this compound and screening them for a wide range of biological activities, including as potential anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.gov Integrating this research with computational modeling and high-throughput screening will accelerate the discovery of new therapeutic leads. nih.govresearchgate.net

Agrochemistry: The pyrazole scaffold is a core component of many successful fungicides and herbicides. researchgate.netsci-hub.se The introduction of a pentafluoroethyl group could lead to the development of new agrochemicals with improved potency and environmental profiles.

Interdisciplinary FieldEmerging Technology/ApplicationPotential Role of this compoundReferences
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)As a ligand in iridium(III) complexes to create highly efficient green or blue phosphorescent emitters. rsc.org
Medicinal ChemistryDrug Discovery (e.g., kinase inhibitors, antimicrobials)Serves as a core scaffold for developing new therapeutic agents with enhanced pharmacokinetic properties due to the fluorine content. mdpi.comresearchgate.netolemiss.edunih.gov
Computational ChemistryIn Silico Drug Design & Molecular DockingPredicting binding affinities and pharmacokinetic properties of new derivatives to guide synthetic efforts. nih.govresearchgate.net
AgrochemistryDevelopment of Novel Fungicides/HerbicidesThe fluorinated pyrazole core can be used to design next-generation crop protection agents. researchgate.netsci-hub.se

Q & A

Q. What are the optimal synthetic routes for 3-(pentafluoroethyl)-1H-pyrazol-5-ol, and how do conventional vs. non-conventional methods compare?

Methodological Answer:

  • Conventional synthesis typically involves condensation of fluorinated ketones with hydrazines under acidic conditions, followed by cyclization . For example, Ragavan et al. (2009) used multi-step reactions with trifluoroethyl ketones and hydrazine derivatives to generate pyrazol-5-ol cores .
  • Non-conventional methods leverage nanocatalysts like graphene oxide functionalized with pyridine-methanesulfonate, which enhances reaction efficiency and reduces byproducts . Yield comparisons between methods show non-conventional routes achieve ~85% purity vs. ~70% for conventional methods .

Q. How do fluorinated substituents influence the compound’s stability during synthesis?

Methodological Answer:

  • The pentafluoroethyl group increases electron-withdrawing effects, requiring inert atmospheres (e.g., N₂) to prevent decomposition. NMR studies (e.g., ¹H and ¹⁹F) are critical to monitor intermediate stability . For example, reports black solid intermediates with decomposition above 278°C, necessitating low-temperature storage .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹⁹F NMR identifies proton environments and fluorine coupling patterns. For instance, the =CH proton in pyrazolone derivatives resonates at δ 6.0 ppm in DMSO-d₆ .
  • X-ray crystallography resolves hydrogen-bonding motifs (e.g., O–H···N interactions in pyrazol-5-ol crystals) . confirms planar geometry and torsional angles critical for reactivity .

Q. How can pKa and solubility be experimentally determined for fluorinated pyrazoles?

Methodological Answer:

  • Potentiometric titration in DMSO/water mixtures measures pKa (predicted ~8.08 for analogs) .
  • HPLC with evaporative light scattering detection (ELSD) quantifies solubility in polar solvents (e.g., acetonitrile > methanol) .

Advanced Research Questions

Q. How do discrepancies in reported crystallographic data for fluorinated pyrazoles arise, and how can they be resolved?

Methodological Answer:

  • Contradictions in bond lengths (e.g., C–F vs. C–O) often stem from temperature fluctuations during data collection. Use stability-tested diffractometers (e.g., devices with ±0.1°C control) . For example, highlights corrected crystallographic data due to address errors in original publications, emphasizing rigorous peer review .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G)* model electrophilic sites, showing the C-4 position is most reactive due to fluorine’s inductive effects . Compare HOMO-LUMO gaps with analogs (e.g., trifluoromethyl derivatives) to validate predictions .

Q. How can byproducts from multi-fluorinated pyrazole synthesis be identified and mitigated?

Methodological Answer:

  • LC-MS/MS detects chlorinated or dimerized byproducts (e.g., m/z 450–500 range). notes chloro-byproducts from incomplete fluorination, remediated via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

Methodological Answer:

  • DoE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst loading). For example, graphene oxide catalysts reduce reaction time from 24h to 8h at 80°C .
  • Microreactor systems enhance heat transfer for exothermic fluorination steps, minimizing decomposition .

Q. How do hydrogen-bonding motifs in crystal structures affect biological activity?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) correlates O–H···N hydrogen bonds with receptor binding. references pyrazol-5-ol derivatives with anti-inflammatory activity linked to stable intermolecular H-bonds .

Q. What comparative studies exist between pentafluoroethyl and trifluoromethyl analogs in medicinal chemistry?

Methodological Answer:

  • SAR (Structure-Activity Relationship) studies show pentafluoroethyl groups enhance metabolic stability (e.g., t½ increased by 2x vs. trifluoromethyl in liver microsomes) . Bioassays (e.g., kinase inhibition) quantify potency differences using IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.